Iodophenpropit

Übersicht

Beschreibung

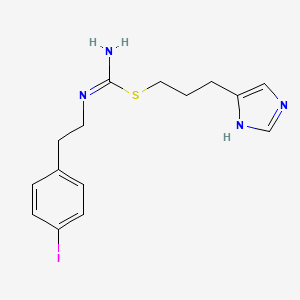

Iodphenpropit ist eine synthetische organische Verbindung, die für ihre Rolle als Histamin-H3-Rezeptor-Antagonist bekannt ist. Sie hat die chemische Formel C15H19IN4S und eine molare Masse von 414,30763 g/mol . Diese Verbindung ist in der pharmakologischen Forschung besonders wichtig, da sie selektiv an den H3-Subtyp von Histaminrezeptoren binden kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Iodphenpropit beinhaltet die Reaktion von 3-(1H-Imidazol-5-yl)propylamin mit 2-(4-Iodphenyl)ethyl-Isothiocyanat . Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Reaktanten in einem geeigneten Lösungsmittel wie Dichlormethan oder Ethanol gelöst werden. Das Reaktionsgemisch wird dann mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Iodphenpropit folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, wobei die Reaktion in großen Reaktoren durchgeführt wird. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Iodphenpropit durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom in Iodphenpropit kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Der Imidazolring in Iodphenpropit kann Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole.

Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von Iodphenpropit, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Iodphenpropit wird aufgrund seiner selektiven Antagonisierung von Histamin-H3-Rezeptoren in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:

Neurowissenschaftliche Forschung: Verwendung zur Untersuchung der Rolle von Histamin-H3-Rezeptoren im zentralen Nervensystem.

Pharmakologische Studien: Einsatz bei der Entwicklung neuer Medikamente, die auf Histaminrezeptoren abzielen.

Radiomarkierungsstudien: Die radiomarkierte Form von Iodphenpropit wird verwendet, um die Verteilung von H3-Rezeptoren in Tierstudien zu kartieren.

Wirkmechanismus

Iodphenpropit übt seine Wirkung aus, indem es selektiv an Histamin-H3-Rezeptoren bindet und so die Wirkung von Histamin an diesen Stellen blockiert . Dieser Antagonismus führt zu einer erhöhten Freisetzung von Neurotransmittern wie Dopamin und Acetylcholin, die verschiedene physiologische Prozesse modulieren können . Zu den beteiligten molekularen Zielen gehören die H3-Rezeptoren, die sich im Gehirn und in anderen Geweben befinden .

Wirkmechanismus

Iodophenpropit exerts its effects by selectively binding to histamine H3 receptors, thereby blocking the action of histamine at these sites . This antagonism leads to an increase in the release of neurotransmitters such as dopamine and acetylcholine, which can modulate various physiological processes . The molecular targets involved include the H3 receptors located in the brain and other tissues .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clobenpropit: Ein weiterer Histamin-H3-Rezeptor-Antagonist mit ähnlichen Bindungseigenschaften.

Thioperamid: Ein bekannter H3-Rezeptor-Antagonist, der in verschiedenen pharmakologischen Studien verwendet wird.

Einzigartigkeit

Iodphenpropit ist aufgrund seiner hohen Selektivität und Affinität für Histamin-H3-Rezeptoren einzigartig. Seine radiomarkierte Form ist besonders wertvoll für die Kartierung der Rezeptorverteilung in Forschungsstudien .

Biologische Aktivität

Iodophenpropit (IPP) is a selective antagonist for the histamine H3 receptor, which has garnered attention due to its potential therapeutic applications in various neurological and gastrointestinal disorders. This article delves into the biological activity of this compound, summarizing key research findings, receptor interactions, and implications for future studies.

This compound is chemically described as N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide. Its high purity (≥98%) and significant affinity for the H3 receptor make it a valuable compound in pharmacological research. The dissociation constant (KD) for IPP is reported to be 0.3 nM, indicating its potency as an H3 antagonist .

Receptor Selectivity and Binding Affinity

Research indicates that this compound exhibits a high affinity for the histamine H3 receptor, with a competitive antagonist profile. In a study comparing IPP to thioperamide, another H3 antagonist, this compound showed superior potency with a pA2 value of 9.12, compared to thioperamide's 8.9 .

Moreover, IPP demonstrated relatively lower affinities for other histamine receptors:

In addition to its primary action on H3 receptors, this compound also interacts with other receptors:

Neuropharmacological Studies

This compound has been studied for its effects on seizure activity in animal models. One study evaluated its impact on amygdaloid kindled seizures in rats, revealing that IPP effectively reduced seizure frequency and duration compared to control groups . This suggests potential applications in managing epilepsy and related disorders.

Gastroprotective Effects

The compound has also been investigated for its gastroprotective properties. In experiments involving rats, IPP was shown to inhibit the protective effects of (R)-α-methylhistamine against gastric mucosal damage induced by hydrochloric acid. The lesion index indicated that higher doses of IPP significantly exacerbated gastric damage when compared to control treatments . This highlights the dual role of H3 antagonists in modulating gastric protection and inflammation.

Table 1: Comparative Affinities of this compound

| Receptor Type | Affinity (Ki) |

|---|---|

| Histamine H3 | 0.3 nM |

| Histamine H1 | 1.71 µM |

| Histamine H2 | 2.28 µM |

| 5-HT3 | 11 nM |

| Alpha 2-Adrenoceptor | 120 nM |

| Sigma | 170 nM |

The mechanisms underlying the biological activity of this compound involve modulation of neurotransmitter systems. By antagonizing the H3 receptor, which is known to inhibit the release of histamine and other neurotransmitters, IPP can enhance neurotransmission in various brain regions. This may contribute to its observed effects on seizure activity and potentially other neuropsychiatric conditions.

Eigenschaften

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHYDQAARZKHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20273996 | |

| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145196-88-9 | |

| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145196-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodophenpropit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145196889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOPHENPROPIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SH45L9H3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.